9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
Description
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
9-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-6-3-5-8-4-1-2-7-12-10(8)9;/h3,5-6,12H,1-2,4,7H2;1H |
InChI Key |
YXOPWYPSIPZSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)C=CC=C2F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the desired benzazepine structure. For instance, a one-pot reaction can be employed, which involves the expansion of benzo-fused carbo- and heterocycles . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzoazepine Derivatives
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride
- CAS : 1379350-71-6
- Formula : C₁₀H₁₃BrClN
- Molecular Weight : 262.57 g/mol
- Key Differences :
(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride (Lorcaserin Hydrochloride)
- CAS: Not explicitly provided (see Lorcaserin analogs).
- Formula : C₁₁H₁₄ClN·HCl
- The [d] ring fusion modifies electronic distribution compared to the [b] isomer .
Functional Group Modifications
2,3,4,5-Tetrahydro-1H-benzo[d]azepine Hydrochloride
- CAS : 17379-01-0
- Formula : C₁₀H₁₄ClN
- Molecular Weight : 183.68 g/mol
- Simpler structure may enhance synthetic accessibility but limit target specificity .
9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
- CAS : 1310699-69-4
- Formula: C₁₀H₁₀ClNO
- Molecular Weight : 195.65 g/mol
- Key Differences :
Spiro(2,3-dehydro-1-hydroxycyclohexane-4,5)-7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine
- Key Features: Spiro-cyclohexane moiety introduces rigidity, mimicking the acetylcholinesterase inhibitor galanthamine. The [c] ring fusion alters spatial orientation compared to [b] isomers .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm ring substitution patterns and fluorine placement (e.g., coupling constants for fluoro groups) .
- Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight and isotopic distribution (e.g., deuterated analogs require >99.5% isotopic purity) .
- TLC : Track reaction progress and detect impurities using silica gel plates .
- Elemental Analysis : Confirm stoichiometry of the hydrochloride salt .
How does the 9-fluoro substitution impact biological activity compared to non-fluorinated analogs?
Advanced
The fluorine atom enhances:
- Lipophilicity : Increases blood-brain barrier penetration, relevant for neuropharmacology (e.g., dopamine D1 receptor antagonism in SCH 23390 analogs) .
- Receptor Binding : Fluorine’s electronegativity may stabilize interactions with histamine H3 receptors or parasitic enzyme active sites (see antiparasitic studies of benzoazepine derivatives) .
Comparative Data :
| Compound | Activity (IC50) | Target |
|---|---|---|
| 9-Fluoro derivative | 12 nM | Histamine H3 Receptor |
| Non-fluorinated analog | 45 nM | Histamine H3 Receptor |
How can discrepancies between in vitro and in vivo biological activity data be resolved?
Q. Advanced
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., CYP450 assays) and plasma protein binding, which may reduce in vivo efficacy .
- Formulation Adjustments : Use solubilizing agents (e.g., cyclodextrins) to improve bioavailability .
- Isotopic Tracers : Deuterated analogs (e.g., DMI-d2 hydrochloride) can trace metabolic pathways and identify degradation products .
What challenges arise in optimizing reaction yields during large-scale synthesis?
Q. Advanced
- Temperature Control : Exothermic reactions (e.g., fluorination) require precise cooling to avoid side products .
- Catalyst Efficiency : Palladium on carbon may deactivate over time; optimize catalyst loading and hydrogen pressure .
- Scale-Up Limitations : Recrystallization efficiency decreases at larger scales; switch to continuous chromatography or fractional distillation .
What structural analogs of this compound have been explored for neurodegenerative disease research?
Q. Advanced
- Histamine H3 Antagonists : 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-amine derivatives show cognitive enhancement in dementia models .
- Dopamine D1 Antagonists : SCH 23390 (a chloro-substituted analog) is used to study Parkinson’s disease pathways .
Design Strategy : Introduce bulkier substituents (e.g., piperidinyl groups) to improve selectivity for CNS targets .
How is computational chemistry applied to predict the compound’s reactivity and binding modes?
Q. Advanced
- Docking Simulations : Predict binding to histamine H3 receptors using software like AutoDock or Schrödinger .
- DFT Calculations : Analyze fluorine’s electronic effects on ring aromaticity and nucleophilic attack susceptibility .
What are the best practices for storing and handling this compound to ensure stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
